molecular formula C36H39BF4N3O2RuS B12102922 (2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate

(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate

Cat. No.: B12102922
M. Wt: 765.7 g/mol
InChI Key: LGOBCOGGIKGJQP-UHFFFAOYSA-N
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Description

The compound (2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate is a complex organometallic compound that features a ruthenium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate typically involves the coordination of ruthenium with the respective ligands. The process often starts with the preparation of the ruthenium precursor, followed by the introduction of the ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination chemistry techniques. The process would include the purification of the ruthenium precursor, followed by ligand exchange reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and reactivity.

    Reduction: Reduction reactions can alter the electronic properties of the compound, affecting its catalytic activity.

    Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another, modifying the compound’s structure and function.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ligand-modified derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique structure allows for selective and efficient catalysis, making it valuable in synthetic chemistry.

Biology

In biological research, the compound’s ability to interact with biomolecules makes it a potential candidate for studying enzyme mechanisms and developing new biochemical assays.

Medicine

Medically, this compound is being explored for its potential as an anticancer agent. Its ability to interact with DNA and proteins can lead to the development of new therapeutic strategies.

Industry

Industrially, the compound’s catalytic properties are utilized in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The ruthenium center can coordinate with these biomolecules, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II)
  • Ethyl acetoacetate
  • N(4)-(substituted phenyl)-N(4)-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines

Uniqueness

Compared to similar compounds, (2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate stands out due to its unique combination of ligands and the presence of a ruthenium center. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various applications.

Properties

Molecular Formula

C36H39BF4N3O2RuS

Molecular Weight

765.7 g/mol

IUPAC Name

(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate

InChI

InChI=1S/C21H20N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;1-5H;;/q-2;;;-1;+3

InChI Key

LGOBCOGGIKGJQP-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]

Origin of Product

United States

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